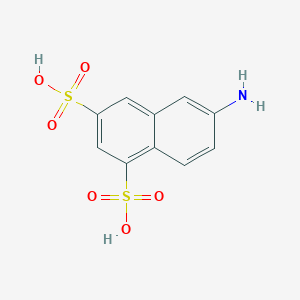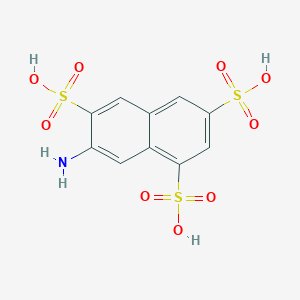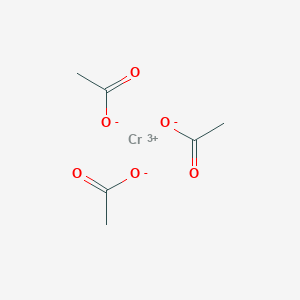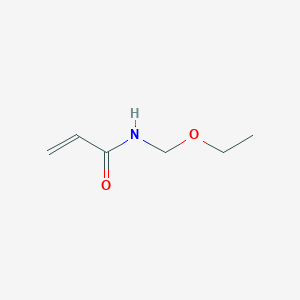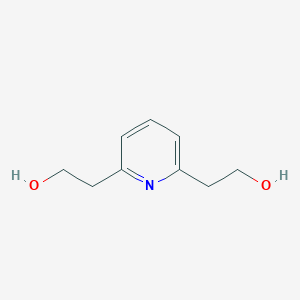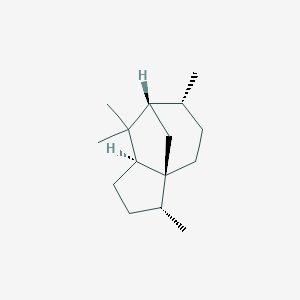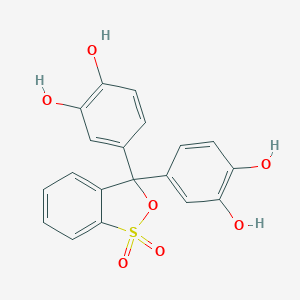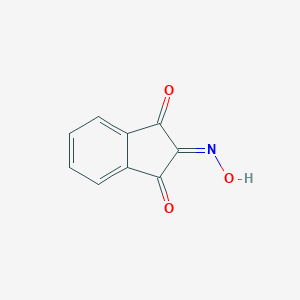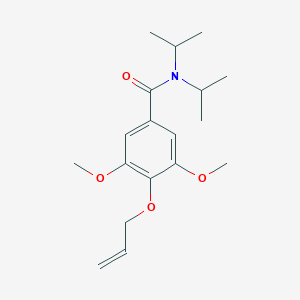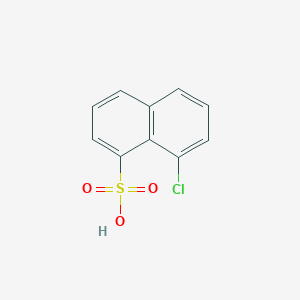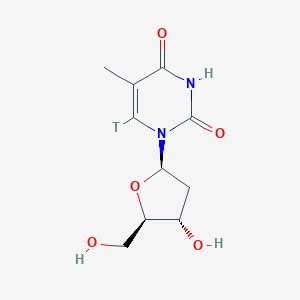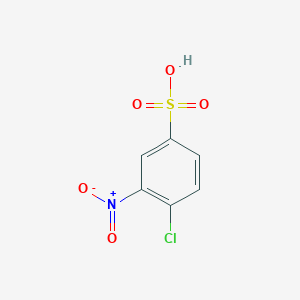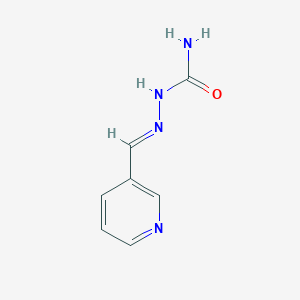
烟酰醛缩氨基脲
描述
Nicotinaldehyde semicarbazone is a chemical compound formed by the reaction of nicotinaldehyde with semicarbazide This compound is part of the semicarbazone family, which is known for its versatile structural features and significant biological activities
科学研究应用
Nicotinaldehyde semicarbazone has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: It has been studied for its potential antimicrobial and antioxidant activities.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals.
作用机制
Mode of Action
It is known that semicarbazones and thiosemicarbazones have been found to inhibit cathepsin B activity . Cathepsin B is a lysosomal cysteine protease that plays multiple roles both in physiological and pathological processes .
Biochemical Pathways
Nicotinaldehyde, a precursor of Nicotinaldehyde semicarbazone, has been identified as a novel precursor of NAD biosynthesis in leukemia cells . NAD biosynthesis from nicotinaldehyde depends on NAPRT and occurs via the Preiss–Handler pathway . This suggests that Nicotinaldehyde semicarbazone may also influence these biochemical pathways.
Result of Action
It is known that nicotinaldehyde supplementation replenishes the intracellular nad level in leukemia cells treated with nampt inhibitor apo866 and prevents apo866-induced oxidative stress, mitochondrial dysfunction, and atp depletion .
Action Environment
The action of Nicotinaldehyde semicarbazone can be influenced by various environmental factors. For instance, the availability of Nicotinaldehyde in a tumor environment fully blunts the antitumor activity of APO866 in vitro and in vivo . This highlights the importance of the tumor metabolic environment in modulating the efficacy of NAD-lowering cancer treatment .
生化分析
Biochemical Properties
It is known that thiosemicarbazones, a related class of compounds, can interact with various enzymes and proteins . These interactions often involve the formation of coordination compounds with metal ions, such as Co (II), Ni (II), Cu (II), and Zn (II) . The nature of these interactions is typically characterized by the bonding of the thiosemicarbazone through its sulfur and nitrogen atoms to the central metal ion .
Cellular Effects
Related compounds, such as thiosemicarbazones, have been shown to exhibit antioxidant and anti-inflammatory activities . They can also influence cell function by interacting with various cellular processes .
Molecular Mechanism
It is known that thiosemicarbazones can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that related compounds, such as thiosemicarbazones, can have long-term effects on cellular function
Dosage Effects in Animal Models
It is known that the effects of drugs can vary with different dosages in animal models
Metabolic Pathways
It is known that nicotinaldehyde, a precursor of Nicotinaldehyde semicarbazone, is involved in NAD biosynthesis
Subcellular Localization
It is known that the subcellular localization of mRNA can have effects on its activity or function
准备方法
Synthetic Routes and Reaction Conditions: Nicotinaldehyde semicarbazone is typically synthesized through the condensation reaction between nicotinaldehyde and semicarbazide hydrochloride in an aqueous or alcoholic medium. The reaction is usually carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:
Nicotinaldehyde+Semicarbazide Hydrochloride→Nicotinaldehyde Semicarbazone+Hydrochloric Acid
The reaction mixture is then cooled, and the resulting precipitate is filtered, washed, and recrystallized from an appropriate solvent to obtain pure nicotinaldehyde semicarbazone.
Industrial Production Methods: In an industrial setting, the synthesis of nicotinaldehyde semicarbazone can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and purity of the final product.
化学反应分析
Types of Reactions: Nicotinaldehyde semicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form hydrazones or amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to form substituted products.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of hydrazones or amines.
Substitution: Formation of various substituted semicarbazones.
相似化合物的比较
Nicotinaldehyde semicarbazone can be compared with other semicarbazone derivatives, such as:
- Benzaldehyde semicarbazone
- Acetophenone semicarbazone
- Salicylaldehyde semicarbazone
Uniqueness: Nicotinaldehyde semicarbazone is unique due to its specific structural features and the presence of the nicotinaldehyde moiety, which imparts distinct biological activities. Compared to other semicarbazones, it has shown promising results in antimicrobial and anticancer studies, making it a compound of interest in medicinal chemistry.
属性
IUPAC Name |
(pyridin-3-ylmethylideneamino)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c8-7(12)11-10-5-6-2-1-3-9-4-6/h1-5H,(H3,8,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOXNAZTHRZSNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601256563 | |
| Record name | 2-(3-Pyridinylmethylene)hydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601256563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13370-80-4 | |
| Record name | 2-(3-Pyridinylmethylene)hydrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13370-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Pyridinylmethylene)hydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601256563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


